molecular formula C15H11ClO4 B2755125 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid CAS No. 1267974-59-3

4-[2-(4-Chlorophenoxy)acetyl]benzoic acid

Cat. No.: B2755125
CAS No.: 1267974-59-3
M. Wt: 290.7
InChI Key: KJLZEAKGEFHRFD-UHFFFAOYSA-N
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Description

4-[2-(4-Chlorophenoxy)acetyl]benzoic acid is a chemical compound known for its potent and selective inhibition of the transient receptor potential melastatin member 4 (TRPM4) channel. This compound is often used in scientific research due to its ability to penetrate cells and its neuroprotective properties .

Scientific Research Applications

4-[2-(4-Chlorophenoxy)acetyl]benzoic acid has several scientific research applications:

Safety and Hazards

The safety information for “4-[2-(4-Chlorophenoxy)acetyl]benzoic acid” includes hazard statements H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

The synthesis of 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid typically involves the reaction of 4-chlorophenoxyacetic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction conditions usually include heating the mixture to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-[2-(4-Chlorophenoxy)acetyl]benzoic acid undergoes various chemical reactions, including:

Comparison with Similar Compounds

4-[2-(4-Chlorophenoxy)acetyl]benzoic acid is unique due to its selective inhibition of TRPM4 without significant activity against other TRP channels like TRPM5, TRPM7, TRPM8, TRPV1, TRPV3, and TRPV6 . Similar compounds include:

These comparisons highlight the specificity and potency of this compound in targeting TRPM4, making it a valuable tool in scientific research.

Properties

IUPAC Name

4-[2-(4-chlorophenoxy)acetyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO4/c16-12-5-7-13(8-6-12)20-9-14(17)10-1-3-11(4-2-10)15(18)19/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLZEAKGEFHRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)COC2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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